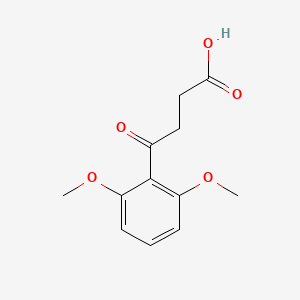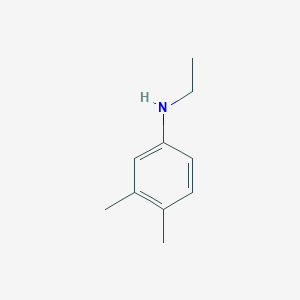
1,4-Diméthyl-1H-pyrazole-5-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its ethyl ester group at the 5-position and methyl groups at the 1- and 4-positions of the pyrazole ring. It is a colorless to pale yellow liquid with a ketone-like odor and is soluble in organic solvents such as ethanol and chloroform .
Applications De Recherche Scientifique
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pyrazole derivatives, which are valuable in organic synthesis.
Biology: Pyrazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Some pyrazole derivatives are used in drug discovery and development due to their potential therapeutic effects.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
Pyrazole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets and cause changes in cellular processes
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives , it’s likely that this compound could have diverse molecular and cellular effects.
Méthodes De Préparation
The synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate can be achieved through several methods. One common synthetic route involves the reaction of 1,4-dimethylpyrazole with carbon tetrachloride under basic conditions to form 1-methyl-4-(trichloromethyl)pyrazole. This intermediate is then reacted with ethanol to yield Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can yield pyrazole derivatives with different substituents.
Substitution: The ethyl ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: This compound has a similar structure but with a methyl group at the 3-position instead of the 4-position.
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: This compound lacks the ethyl ester group and has a carboxylic acid group instead.
1,4-Dimethyl-1H-pyrazole-5-carboxylic acid: Similar to the previous compound but with a methyl group at the 4-position.
These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate.
Propriétés
IUPAC Name |
ethyl 2,4-dimethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-9-10(7)3/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLLCQUNSCYBAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618011 |
Source


|
| Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68809-64-3 |
Source


|
| Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


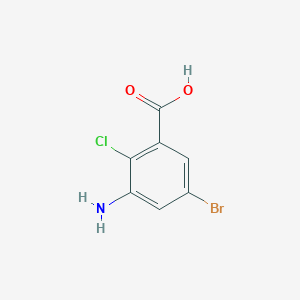
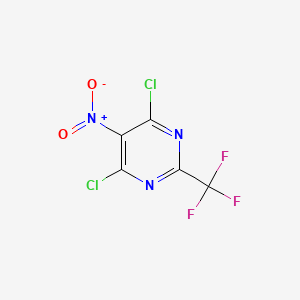
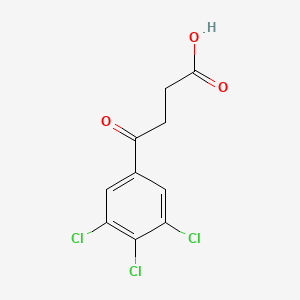
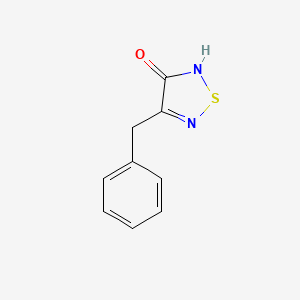
![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)
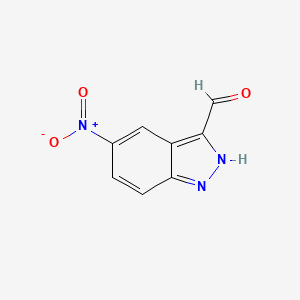
![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)
